Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a methyl ester and a bromophenyl propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
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Formation of the Bromophenyl Propanamide Intermediate
Starting Material: 2-bromobenzene.
Reagents: Propanoyl chloride, aluminum chloride (AlCl₃) as a catalyst.
Conditions: Friedel-Crafts acylation to form 2-bromopropiophenone, followed by conversion to 3-(2-bromophenyl)propanoic acid using a Grignard reaction and subsequent hydrolysis.
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Amidation Reaction
Starting Material: 3-(2-bromophenyl)propanoic acid.
Reagents: Thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with piperidine to form the amide.
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Esterification
Starting Material: 4-aminomethylpiperidine.
Reagents: Methyl chloroformate.
Conditions: The amide intermediate is reacted with methyl chloroformate to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the bromophenyl group can lead to the formation of carboxylic acids or ketones.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions: Carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the ester group to an alcohol.
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Substitution
Reagents: Nucleophiles such as sodium azide (NaN₃), potassium cyanide (KCN).
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Products: Substitution of the bromine atom with other functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to the presence of the piperidine ring.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological pathways.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. The bromophenyl group may facilitate binding to these targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
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Methyl 4-((3-(4-bromophenyl)propanamido)methyl)piperidine-1-carboxylate
- Similar structure but with a bromine atom at the 4-position of the phenyl ring.
- Differences in biological activity and binding affinity due to positional isomerism.
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Methyl 4-((3-(2-chlorophenyl)propanamido)methyl)piperidine-1-carboxylate
- Chlorine atom instead of bromine.
- Different reactivity and potential applications due to the halogen substitution.
Uniqueness
Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
methyl 4-[[3-(2-bromophenyl)propanoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-23-17(22)20-10-8-13(9-11-20)12-19-16(21)7-6-14-4-2-3-5-15(14)18/h2-5,13H,6-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGAROUMLJOOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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